molecular formula C22H26ClN3O2S B8329100 S-14671

S-14671

Cat. No.: B8329100
M. Wt: 432.0 g/mol
InChI Key: LDPYEUONCMLXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-14671 is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a naphthyl group, a thienoylamino group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-14671 typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the naphthyl group:

    Synthesis of the thienoylamino group: This step involves the formation of the thienoylamino moiety through a series of reactions, including amination and thiophene ring formation.

    Coupling with piperazine: The final step involves the coupling of the naphthyl and thienoylamino groups with piperazine under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-14671 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyl oxides, while reduction may produce reduced piperazine derivatives.

Scientific Research Applications

S-14671 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of S-14671 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Methoxy-1-naphthyl)-4-[2-(2-thienoylamino)-ethyl]piperazine
  • 1-(7-Methoxy-1-naphthyl)-4-[2-(2-thienoylamino)-ethyl]piperazine sulfate
  • 1-(7-Methoxy-1-naphthyl)-4-[2-(2-thienoylamino)-ethyl]piperazine phosphate

Uniqueness

S-14671 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26ClN3O2S

Molecular Weight

432.0 g/mol

IUPAC Name

N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H25N3O2S.ClH/c1-27-18-8-7-17-4-2-5-20(19(17)16-18)25-13-11-24(12-14-25)10-9-23-22(26)21-6-3-15-28-21;/h2-8,15-16H,9-14H2,1H3,(H,23,26);1H

InChI Key

LDPYEUONCMLXGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared according to the process described in Example 1, Stage E, from 1-(7-methoxy-1-naphthyl)-4-(2-aminoethyl)piperazine and 2-thiophenecarbonyl chloride.
Name
1-(7-methoxy-1-naphthyl)-4-(2-aminoethyl)piperazine
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reactant
Reaction Step One
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reactant
Reaction Step Two

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